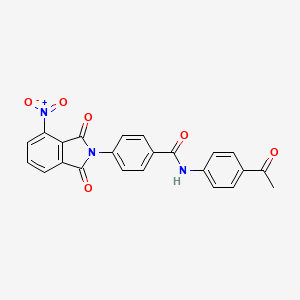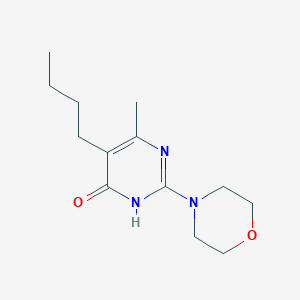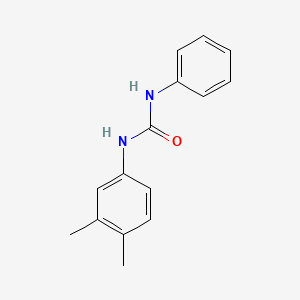
N-(4-chloro-2-fluorophenyl)-N'-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-N'-(4-chlorophenyl)urea, commonly known as CFPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPU belongs to the class of urea derivatives, which are widely used in medicinal chemistry and drug discovery.
作用機序
The mechanism of action of CFPU is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and inflammation. CFPU has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory prostaglandins. It also inhibits the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
CFPU has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. CFPU has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation. In addition, CFPU has been shown to reduce the expression of several pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
One of the main advantages of CFPU is its potent antitumor activity against a wide range of cancer cell lines. It also exhibits anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases. However, CFPU has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of CFPU. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of CFPU to determine its safety and efficacy in vivo. Furthermore, the development of novel derivatives of CFPU with improved properties and selectivity is an area of active research. Finally, the investigation of the potential synergistic effects of CFPU with other anticancer and anti-inflammatory agents is an area of interest for future studies.
Conclusion:
In conclusion, CFPU is a promising compound with potential therapeutic applications in various fields of medicine. Its potent antitumor activity and anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action and pharmacological properties of CFPU, as well as to develop novel derivatives with improved properties and selectivity.
合成法
The synthesis of CFPU involves the reaction between 4-chloro-2-fluoroaniline and 4-chlorophenyl isocyanate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into the final product through a series of chemical transformations. The synthesis of CFPU is relatively simple and can be achieved using standard laboratory equipment and techniques.
科学的研究の応用
CFPU has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. CFPU has also been investigated for its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-6-3-9(15)7-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTPFFKWXSRFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6022798.png)
![1-(2-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6022801.png)
![5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6022802.png)

![1-(3-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6022808.png)

![[7-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethyl-2-thienyl)methanone](/img/structure/B6022844.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6022849.png)
![1-(4-bromophenyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022865.png)


amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6022886.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B6022888.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022890.png)